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These application notes provide a comprehensive overview and a detailed protocol for

performing Chromatin Immunoprecipitation (ChIP) to study the genomic interactions of the

nuclear protein NocII. Initial database searches suggest that "NocII" may be a variant name or

misspelling for either NOC1 (Nucleolar Complex Protein 1) or NONO (Non-POU Domain

Containing Octamer Binding). Both are critical nuclear proteins involved in essential cellular

processes. Notably, NOC1 has been identified as a direct target of the MYC transcription factor,

a key regulator of cell growth and proliferation.[1][2][3] This protocol is designed to be broadly

applicable to nuclear proteins of this nature.

Introduction
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the

interaction between proteins and DNA in the cell's natural context.[4][5] This method allows

researchers to determine the specific genomic locations where a protein of interest, such as

NOC1 or NONO, is bound. The core principle of ChIP involves the use of a specific antibody to

enrich for DNA fragments that are cross-linked to the target protein.[6] Subsequent analysis of

the purified DNA, typically by quantitative PCR (qPCR) or next-generation sequencing (ChIP-

seq), reveals the genomic binding sites.

This protocol outlines a cross-linking ChIP (X-ChIP) procedure, which is suitable for studying

non-histone proteins like transcription factors and nucleolar proteins that may have transient

interactions with DNA.[6]
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Data Presentation
The following table presents hypothetical quantitative data from a ChIP-qPCR experiment

designed to assess the enrichment of NOC1 at the promoter of a known target gene, compared

to a negative control region where NOC1 is not expected to bind. The data is presented as

"Percent Input," which represents the amount of immunoprecipitated DNA relative to the total

input chromatin, and "Fold Enrichment," which indicates the signal over a negative control (e.g.,

IgG immunoprecipitation).

Target Locus Antibody Cq (mean) % Input
Fold
Enrichment
(vs. IgG)

Known Target

Gene Promoter

NOC1-specific

Ab
25.5 0.85% 42.5

Normal Rabbit

IgG
30.2 0.02% 1.0

Negative Control

Region

NOC1-specific

Ab
30.0 0.025% 1.25

Normal Rabbit

IgG
30.5 0.02% 1.0

Note: This data is illustrative. Actual results will vary depending on the cell type, antibody

efficacy, and experimental conditions.

Experimental Protocols
General Cross-Linking Chromatin Immunoprecipitation
(ChIP) Protocol
This protocol is a general guideline and may require optimization for specific cell types and

antibodies.

Materials:

Cell culture medium
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Phosphate-Buffered Saline (PBS), ice-cold

Formaldehyde (37%), molecular biology grade

Glycine solution (1.25 M)

Protease inhibitor cocktail

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

Chromatin Shearing Buffer

ChIP-grade antibody against NOC1/NONO

Normal Rabbit IgG (as a negative control)

Protein A/G magnetic beads

Wash Buffers (low salt, high salt, LiCl)

Elution Buffer

RNase A

Proteinase K

DNA purification kit or Phenol:Chloroform:Isoamyl Alcohol

Primers for qPCR analysis

Procedure:

Cross-linking:

To cells in culture (~1x10⁷ cells per ChIP), add formaldehyde to a final concentration of

1%.

Incubate at room temperature for 10 minutes with gentle shaking.[7]
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Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

Incubate at room temperature for 5 minutes.

Wash cells twice with ice-cold PBS.

Cell Lysis and Chromatin Preparation:

Resuspend the cell pellet in Lysis Buffer containing protease inhibitors.

Incubate on ice for 10 minutes.

Sonicate the lysate to shear chromatin to an average size of 200-1000 bp. The optimal

sonication conditions must be determined empirically.[6]

Centrifuge to pellet cell debris and collect the supernatant containing the sheared

chromatin.

Immunoprecipitation:

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1-2 hours at

4°C.

Reserve a small fraction of the pre-cleared chromatin as "Input" control.

To the remaining chromatin, add the ChIP-grade NOC1/NONO antibody or Normal Rabbit

IgG.

Incubate overnight at 4°C with rotation.

Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C to

capture the antibody-protein-DNA complexes.[8]

Washing:

Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash

buffer, and finally twice with TE buffer.[8] These washes are critical for removing non-

specifically bound chromatin.
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Elution and Reversal of Cross-links:

Elute the chromatin from the beads using Elution Buffer.

Reverse the cross-links by adding NaCl to the eluate and the "Input" sample and

incubating at 65°C for at least 6 hours or overnight.

DNA Purification:

Treat the samples with RNase A to remove RNA, followed by Proteinase K to digest

proteins.

Purify the DNA using a spin column kit or by phenol:chloroform extraction followed by

ethanol precipitation.[7]

Analysis:

Quantify the purified DNA.

Perform qPCR using primers specific to the target genomic regions and negative control

regions.

Calculate the percent input and fold enrichment over the IgG control.

Mandatory Visualizations
Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.cusabio.com/protocols/Cross_linking_Chromatin_immunoprecipitation_(ChIP)_Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatin Immunoprecipitation (ChIP) Workflow

Cell Preparation

Chromatin Processing

Immunoprecipitation

Analysis

1. Cross-linking
(Formaldehyde)

2. Quenching
(Glycine)

3. Cell Lysis

4. Chromatin Shearing
(Sonication)

5. Input Sample Collection6. Immunoprecipitation
(NocII Antibody)

9. Reverse Cross-links

7. Washing

8. Elution

10. DNA Purification

11. qPCR Analysis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b561544?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A flowchart illustrating the key steps of the cross-linking Chromatin

Immunoprecipitation protocol.
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Caption: The signaling pathway illustrating the transcriptional activation of the NOC1 gene by

the MYC oncogene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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